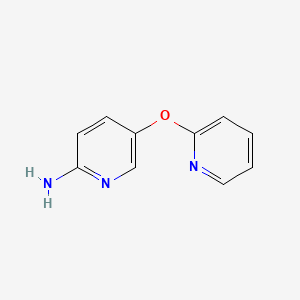

5-(pyridin-2-yloxy)pyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(pyridin-2-yloxy)pyridin-2-amine is an organic compound that features a pyridine ring substituted with an amino group and a pyridinyloxy group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-(pyridin-2-yloxy)pyridin-2-amine typically involves the reaction of 2-chloropyridine with 2-aminopyridine in the presence of a base. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the amino group displaces the chlorine atom on the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically forming N-oxides.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Substitution: It can participate in substitution reactions, where the amino or pyridinyloxy groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Amino derivatives.

Substitution: Various substituted pyridines.

Applications De Recherche Scientifique

Chemical Properties and Structure

5-(Pyridin-2-yloxy)pyridin-2-amine features two pyridine rings connected via an ether linkage, represented by the molecular formula C11H10N2O. The presence of nitrogen atoms in the structure is characteristic of pyridine derivatives, which often exhibit significant biological activity due to their ability to interact with various biological targets.

Antiparasitic Activity

Recent studies have highlighted the potential of pyridine derivatives, including this compound, as novel macrofilaricides for treating human filarial infections. For instance, a series of substituted compounds demonstrated effective inhibition of Onchocerca volvulus motility, which is crucial for developing treatments against onchocerciasis (river blindness) .

Key Findings:

- Compounds with specific substituents showed sub-micromolar inhibition against adult O. volvulus.

- In vivo studies indicated that certain analogs maintained plasma concentrations above the effective concentration for extended periods.

| Compound | EC50 (nM) | Motility Reduction (%) |

|---|---|---|

| Compound A | <100 | 100% |

| Compound B | <200 | 90% |

| Compound C | <300 | 85% |

Neurotransmitter Receptor Interactions

This compound and its derivatives have been evaluated for their binding affinities to neurotransmitter receptors. One study investigated a related compound, showing high affinity for norepinephrine transporters (NET), suggesting potential applications in treating mood disorders such as depression .

Binding Affinity Data:

- K_d value for NET: 0.53 nM

- The compound's ability to cross the blood-brain barrier was noted, indicating its potential for central nervous system applications.

Antimicrobial Activity

Research has also explored the antimicrobial properties of pyridine derivatives. A study synthesized new compounds related to this compound and assessed their antibacterial and antifungal activities against common pathogens like Staphylococcus aureus and Candida albicans. Results showed promising efficacy, with several compounds exhibiting significant antimicrobial activity .

Antimicrobial Efficacy Results:

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| S. aureus | 15 |

| E. coli | 12 |

| C. albicans | 14 |

Molecular Docking Studies

Molecular docking studies have been employed to predict the interactions between this compound and various biological targets. These studies indicated favorable binding interactions, which are essential for understanding the compound's mechanism of action and optimizing its pharmacological properties .

Case Studies

Several case studies further illustrate the applications of this compound:

- Anti-inflammatory Effects : In murine models of arthritis, administration of related compounds significantly reduced pro-inflammatory cytokines.

- Anticancer Activity : Studies demonstrated that derivatives inhibited tumor growth in ovarian cancer models by inducing apoptosis and inhibiting angiogenesis.

Mécanisme D'action

The mechanism of action of 5-(pyridin-2-yloxy)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparaison Avec Des Composés Similaires

2-Aminopyridine: Shares the amino group but lacks the pyridinyloxy substitution.

2-Chloropyridine: Contains a chlorine atom instead of the amino group.

Pyridine N-oxide: An oxidized form of pyridine.

Uniqueness: 5-(pyridin-2-yloxy)pyridin-2-amine is unique due to the presence of both an amino group and a pyridinyloxy group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.

Propriétés

Formule moléculaire |

C10H9N3O |

|---|---|

Poids moléculaire |

187.20 g/mol |

Nom IUPAC |

5-pyridin-2-yloxypyridin-2-amine |

InChI |

InChI=1S/C10H9N3O/c11-9-5-4-8(7-13-9)14-10-3-1-2-6-12-10/h1-7H,(H2,11,13) |

Clé InChI |

VPSNRWXLWNBPMZ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=NC(=C1)OC2=CN=C(C=C2)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.